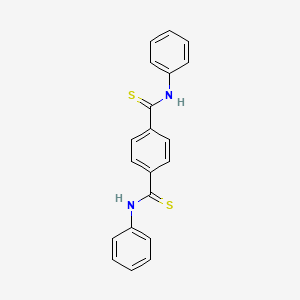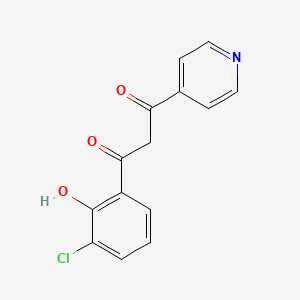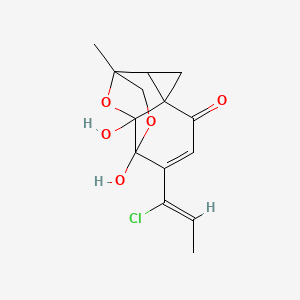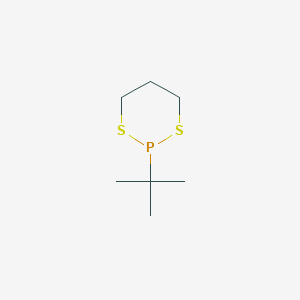![molecular formula C20H32 B14602346 (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane] CAS No. 58526-86-6](/img/structure/B14602346.png)
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane]: is a complex organic compound with a unique spiro structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its intricate ring system and specific stereochemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the spiro structure and stereoselective steps to ensure the correct configuration of the chiral centers. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) might be employed to monitor the reaction progress and purity of the final product.
化学反应分析
Types of Reactions
(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical reactions.
Biology
In biology, this compound might be investigated for its potential biological activity. Its complex structure could interact with biological molecules in unique ways, making it a candidate for drug discovery or biochemical research.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure might allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] could be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
作用机制
The mechanism by which (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] exerts its effects depends on its interaction with molecular targets. It might bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Similar compounds include other spiro compounds and members of the cyclopenta[a]phenanthrene family. Examples might include spiro[cyclopentane-1,2’-indene] and spiro[cyclohexane-1,2’-indene].
Uniqueness
What sets (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1’-cyclopropane] apart is its specific stereochemistry and the presence of the spiro linkage. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
58526-86-6 |
|---|---|
分子式 |
C20H32 |
分子量 |
272.5 g/mol |
IUPAC 名称 |
(8R,9R,10S,13S,14S)-13-methylspiro[3,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,1'-cyclopropane] |
InChI |
InChI=1S/C20H32/c1-19-8-2-3-18(19)16-5-4-14-6-10-20(11-12-20)13-17(14)15(16)7-9-19/h14-18H,2-13H2,1H3/t14?,15-,16+,17-,18-,19-/m0/s1 |
InChI 键 |
UPMBVAJFFXGAHL-CCZRDMDKSA-N |
手性 SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4CCC5(CC5)C[C@@H]4[C@H]3CC2 |
规范 SMILES |
CC12CCCC1C3CCC4CCC5(CC5)CC4C3CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)

![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
